![molecular formula C16H16O5 B1608183 2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid CAS No. 313471-13-5](/img/structure/B1608183.png)
2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid
Overview
Description
“2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid” is a chemical compound with the CAS Number: 313471-13-5 . It has a molecular weight of 288.3 and its linear formula is C16H16O5 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H16O5/c1-9(15(17)18)20-10-6-7-12-11-4-2-3-5-13(11)16(19)21-14(12)8-10/h6-9H,2-5H2,1H3,(H,17,18) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., might be available in specialized chemical databases or literature.Scientific Research Applications
Crystal Structure Analysis
- Crystal Structure of 7,8-Benzocoumarin-4-acetic acid : This study examines the crystal structure of a compound closely related to the one . The analysis reveals details about the molecule's planarity and hydrogen bonding patterns, which are essential for understanding its chemical behavior (Swamy et al., 2015).
Organic Synthesis and Catalysis
- Efficient Oxidation of Alcohols : This research demonstrates the catalytic oxidation of alcohols using a combination of N-hydroxyphthalimide and a Co species, a process that could potentially involve compounds similar to the one (Iwahama et al., 2000).
Synthesis and Fluorescence Properties
- Syntheses of Benzo[c]coumarin Carboxylic Acids and Fluorescence Properties : This study synthesizes and examines the fluorescence properties of various benzo[c]coumarin carboxylic acids, which could include compounds structurally similar to the one (Shi et al., 2017).
- Synthesis, Fluorescence Properties, and Antiproliferative Potential of Several 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Derivatives : This research focuses on synthesizing derivatives of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid, evaluating their antiproliferative activities, and studying their fluorescence properties, which may be relevant to the compound (Fu et al., 2015).
Synthesis of Novel Chemical Structures
- Economical Synthesis of Novel Class of Heteroatom Containing Partially Reduced Polycyclic Aromatic Hydrocarbons : This paper presents an efficient synthesis method for heteroatom-containing aromatic hydrocarbons, potentially applicable to the synthesis of related compounds (Pratap & Ram, 2009).
Antioxidant Activity
- The Antioxidant Activity of New Coumarin Derivatives : Investigates the antioxidant properties of new coumarin derivatives, which might be structurally similar or related to the compound (Kadhum et al., 2011).
Biological Activities and Applications
- Antiherbivore Prenylated Benzoic Acid Derivatives from Piper Kelleyi : Discusses the isolation of compounds from Piper Kelleyi and their potential biological activities, which may include structures similar to the compound (Jeffrey et al., 2014).
Safety and Hazards
properties
IUPAC Name |
2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-9(15(17)18)20-10-6-7-12-11-4-2-3-5-13(11)16(19)21-14(12)8-10/h6-9H,2-5H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRQUCQIGHCXBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378159 | |
Record name | 2-[(6-Oxo-7,8,9,10-tetrahydro-6H-dibenzo[b,d]pyran-3-yl)oxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
313471-13-5 | |
Record name | 2-[(6-Oxo-7,8,9,10-tetrahydro-6H-dibenzo[b,d]pyran-3-yl)oxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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